N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetic acid and hydroxylamine, under acidic conditions.
Coupling with Benzamide: The oxazole intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide is unique due to its specific structural features, such as the oxazole ring and the chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H13ClN2O2 |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-2-4-13(5-3-11)17(21)19-16-10-15(20-22-16)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,19,21) |
InChI Key |
TYLCQOSQRMCCET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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